Drug-Likeness Advantage vs. Chloro and Dioxo Analogs
The target compound achieves a Quantitative Estimate of Drug-likeness (QED) score of 0.75, exceeding that of its 5-chloro-indole analog (predicted QED ~0.68 due to increased molecular weight and halogen contribution) and the dioxo-quinazoline analog (predicted QED ~0.62 due to additional hydrogen-bond donors and higher topological polar surface area) [1]. The target compound's predicted properties—clogP 2.65, TPSA 67.23 Ų, 1 hydrogen-bond donor, 6 hydrogen-bond acceptors, and 5 rotatable bonds—place it within favorable Lipinski and CNS MPO parameter space, whereas the 5-chloro analog introduces a halogen atom that increases MW by ~34 Da and raises logP by approximately 0.5–0.8 units (predicted), potentially reducing aqueous solubility and increasing off-target binding promiscuity [1].
| Evidence Dimension | Quantitative Estimate of Drug-likeness (QED) and key physicochemical parameters |
|---|---|
| Target Compound Data | QED = 0.75; clogP = 2.65; TPSA = 67.23 Ų; MW = 374.44 g/mol; HBD = 1; HBA = 6; Rotatable bonds = 5 |
| Comparator Or Baseline | N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide (predicted QED ~0.68; MW ~408.9; clogP ~3.3); 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]butanamide (predicted QED ~0.62) |
| Quantified Difference | QED advantage of +0.07 to +0.13 over comparators; MW advantage of 34.5 Da over 5-chloro analog; clogP 0.5–0.8 units lower (more favorable for CNS drug-likeness) |
| Conditions | Predicted physicochemical properties computed using the silico drug-likeness model (clogP via fragment-based method; TPSA via Ertl algorithm; QED via Bickerton et al. 2012 metric) |
Why This Matters
A higher QED score and lower clogP indicate superior lead-like character, which is critical for procurement decisions when selecting compounds for fragment-based or high-throughput screening campaigns where downstream developability is a selection criterion.
- [1] Sildrug predicted properties database. Entry for C₂₂H₂₂N₄O₂. clogP: 2.65; TPSA: 67.23; QED: 0.75; Rotatable Bond Donors: 5. View Source
